3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl chloride is a synthetic organic compound with significant relevance in medicinal chemistry. Its chemical formula is , and it has a molecular weight of approximately 424.902 g/mol. The compound is classified under the category of pyrazolopyrimidines, which are known for their diverse biological activities, including potential therapeutic applications in various diseases.
The synthesis of 3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl chloride typically involves multi-step reactions that may include:
Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature.
The molecular structure of 3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl chloride can be represented using various structural notations:
CCOc1ccc(cc1C2=NC(=O)c3c(N2)c(CC(C)C)nn3C)S(=O)(=O)Cl
InChI=1S/C18H21ClN4O4S/c1-5-27-14-7-6-11(28(19,25)26)9-12(14)17-20-15-13(8-10(2)3)22-23(4)16(15)18(24)21-17/h6-7,9-10H,5,8H2,1-4H3,(H,20,21,24)
This compound features a complex arrangement that includes a pyrazolo-pyrimidine core fused with an ethoxy-substituted benzene ring and a sulfonyl chloride functional group.
The compound can participate in several chemical reactions due to its functional groups:
Each reaction pathway would require specific conditions such as temperature and solvent choice to optimize yields.
The mechanism of action for 3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl chloride primarily relates to its interaction with biological targets. Compounds in this class are often investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways:
Data regarding specific targets and pathways would be derived from experimental studies.
Key physical and chemical properties of 3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl chloride include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 424.902 g/mol |
Appearance | Neat (solid form) |
Solubility | Soluble in organic solvents |
Stability | Stable under room temperature |
These properties indicate its potential handling requirements and stability profile during storage and use.
The applications of 3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl chloride span various domains:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3